molecular formula C20H22N3+ B1201458 Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)- CAS No. 81161-28-6

Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-

Cat. No. B1201458
CAS RN: 81161-28-6
M. Wt: 304.4 g/mol
InChI Key: KXNXUEUDDUKJMK-CUKRAGERSA-N
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Description

Malindine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Synthesis and Chemical Properties

  • The indolo[2:3,3':4']pyrido[1,2-b]naphthyridine ring system is a crucial component in several alkaloids. A study demonstrated a new synthetic route to this system, highlighting its significance in chemical synthesis and potential applications in developing pharmacologically active compounds (Jahangir et al., 1987).

Biological and Medicinal Research

  • A base-induced propargylation of the dye indigo led to the synthesis of highly functionalized compounds, including the pyrido[1,2-a:3,4-b']diindole, reflecting the core skeleton of certain anticancer and antiplasmodial marine natural products. This research suggests potential applications in developing new therapeutic agents (Shakoori et al., 2013).

Pharmacological Potential

  • Certain derivatives of 1H-pyrido[4,3-b]indole exhibit a broad spectrum of pharmacological activity, including antihistamine, neuroleptic, and antiarrhythmogenic properties. This indicates the potential application of indolo[2',3':3,4]pyrido[1,2-b][2,7]naphthyridinium derivatives in various medical treatments (Ivanov et al., 2001).

Cascade Synthesis for Heterocyclic Architectures

  • The study on the base-induced propargylation of indigo also revealed the possibility of creating diverse heterocyclic systems, which can be essential in developing new pharmaceuticals. These findings highlight the versatility and potential of indolo[2',3':3,4]pyrido[1,2-b][2,7]naphthyridinium in drug discovery (Shakoori et al., 2013).

Antimalarial Activity

  • Compounds isolated from Araliopsis tabouensis, including derivatives of indoloquinazoline, showed promising antimalarial activities. This suggests the potential of indolo[2',3':3,4]pyrido[1,2-b][2,7]naphthyridinium derivatives in developing antimalarial drugs (Ezugwu et al., 2005).

properties

CAS RN

81161-28-6

Product Name

Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-

Molecular Formula

C20H22N3+

Molecular Weight

304.4 g/mol

IUPAC Name

(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene

InChI

InChI=1S/C20H22N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-23(13,19)2)15-5-3-4-6-18(15)22-20/h3-7,9,12-13,19,22H,8,10-11H2,1-2H3/q+1/t13-,19-,23+/m0/s1

InChI Key

KXNXUEUDDUKJMK-CUKRAGERSA-N

Isomeric SMILES

C[C@H]1C2=C(C[C@@H]3[N@@+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2

SMILES

CC1C2=C(CC3[N+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2

Canonical SMILES

CC1C2=C(CC3[N+]1(CCC4=C3NC5=CC=CC=C45)C)C=CN=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-
Reactant of Route 2
Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-
Reactant of Route 3
Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-
Reactant of Route 4
Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-
Reactant of Route 5
Reactant of Route 5
Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-
Reactant of Route 6
Reactant of Route 6
Indolo(2',3':3,4)pyrido(1,2-b)(2,7)naphthyridinium, 5,7,8,13,13b,14-hexahydro-5,6-dimethyl-, (5S,6R,13bS)-

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